3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
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Description
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H11ClF3N3 and its molecular weight is 409.8. The purity is usually 95%.
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Biological Activity
The compound 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, particularly its anti-inflammatory, anti-cancer, and enzyme inhibitory properties. The findings are supported by various studies and data tables that summarize key research results.
Chemical Structure and Properties
The molecular structure of this compound includes multiple fluorine substituents and a chlorophenyl group, which are significant for its biological activity. The presence of these halogens often enhances the compound's lipophilicity and bioavailability.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C16H12ClF3N4 |
Molecular Weight | 368.74 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazoloquinoline derivatives. One study demonstrated that these compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was noted as a mechanism for this activity.
Key Findings:
- Inhibition of NO production was observed with an IC50 value of approximately 0.39 μM for some derivatives, indicating potent anti-inflammatory effects comparable to established drugs like 1400 W .
- Structure-activity relationship (SAR) studies suggest that the position of substituents on the phenyl rings significantly influences biological activity .
Anticancer Activity
Pyrazoloquinolines have also been investigated for their anticancer potential. Compounds within this class have shown promising results against various cancer cell lines.
Case Study:
A derivative similar to this compound was tested against human cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown inhibitory effects on β-glucuronidase, an enzyme associated with inflammatory responses.
Research Findings:
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoropyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11ClF3N3/c23-13-3-1-12(2-4-13)21-17-11-27-19-7-5-14(24)9-16(19)22(17)29(28-21)20-8-6-15(25)10-18(20)26/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNERGZXFLUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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